molecular formula C16H17ClF3N3O3S2 B12196359 2-({1-[2-chloro-5-(trifluoromethyl)phenyl]-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl}sulfanyl)-N,N-dimethylacetamide

2-({1-[2-chloro-5-(trifluoromethyl)phenyl]-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl}sulfanyl)-N,N-dimethylacetamide

Cat. No.: B12196359
M. Wt: 455.9 g/mol
InChI Key: PSDTWRUCQBUBKT-UHFFFAOYSA-N
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Description

2-({1-[2-chloro-5-(trifluoromethyl)phenyl]-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl}sulfanyl)-N,N-dimethylacetamide is a complex organic compound characterized by its unique chemical structure. This compound contains multiple functional groups, including a chloro-substituted phenyl ring, a trifluoromethyl group, and a thieno[3,4-d]imidazole moiety. These features make it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[2-chloro-5-(trifluoromethyl)phenyl]-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl}sulfanyl)-N,N-dimethylacetamide typically involves multiple steps. The initial step often includes the formation of the thieno[3,4-d]imidazole core, followed by the introduction of the chloro and trifluoromethyl substituents. The final step involves the attachment of the N,N-dimethylacetamide group under specific reaction conditions, such as the use of appropriate solvents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-({1-[2-chloro-5-(trifluoromethyl)phenyl]-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl}sulfanyl)-N,N-dimethylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or carbonyl groups present in the structure.

    Substitution: Halogen substitution reactions can occur, particularly involving the chloro group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-({1-[2-chloro-5-(trifluoromethyl)phenyl]-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl}sulfanyl)-N,N-dimethylacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-({1-[2-chloro-5-(trifluoromethyl)phenyl]-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl}sulfanyl)-N,N-dimethylacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to alterations in cellular functions and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Fluoxetine: Contains a trifluoromethyl group and is used as an antidepressant.

    Mefloquine: Another trifluoromethylated compound used as an antimalarial drug.

    Celecoxib: A nonsteroidal anti-inflammatory drug with a similar trifluoromethyl group.

Uniqueness

What sets 2-({1-[2-chloro-5-(trifluoromethyl)phenyl]-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl}sulfanyl)-N,N-dimethylacetamide apart is its unique combination of functional groups and its potential for diverse applications in various fields of research.

Properties

Molecular Formula

C16H17ClF3N3O3S2

Molecular Weight

455.9 g/mol

IUPAC Name

2-[[3-[2-chloro-5-(trifluoromethyl)phenyl]-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-yl]sulfanyl]-N,N-dimethylacetamide

InChI

InChI=1S/C16H17ClF3N3O3S2/c1-22(2)14(24)6-27-15-21-11-7-28(25,26)8-13(11)23(15)12-5-9(16(18,19)20)3-4-10(12)17/h3-5,11,13H,6-8H2,1-2H3

InChI Key

PSDTWRUCQBUBKT-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)CSC1=NC2CS(=O)(=O)CC2N1C3=C(C=CC(=C3)C(F)(F)F)Cl

Origin of Product

United States

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